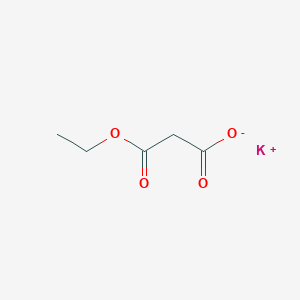

potassium;3-ethoxy-3-oxopropanoate

Description

Potassium 3-ethoxy-3-oxopropanoate (CAS: 6148-64-7), also known as ethyl potassium malonate or malonic acid monoethyl ester potassium salt, is a potassium salt of an ethoxy-substituted β-ketocarboxylic acid. Its molecular formula is C₅H₇KO₄, with a molecular weight of 170.21 g/mol . This compound is widely utilized in organic synthesis as a nucleophilic reagent, particularly in the formation of β-keto esters and heterocyclic compounds. For example, it is employed in the synthesis of S-Nitrosoglutathione reductase inhibitors () and acetylcholinesterase-activating prodrugs ().

Properties

IUPAC Name |

potassium;3-ethoxy-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUCPRGADMCTBN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactor Configuration and Catalyst Selection

The synthesis of potassium 3-ethoxy-3-oxopropanoate can be inferred from patented methods for producing its ester precursor, ethyl 3-ethoxypropionate (EEP). As detailed in patent CN104016861A, a tubular reactor system with a fixed-bed configuration is employed, utilizing anion-exchange resins as heterogeneous catalysts. These resins, typically in their potassium form (e.g., pretreated with KOH), facilitate the addition reaction between ethanol and ethyl acrylate. The fixed-bed design ensures prolonged catalyst lifespan and efficient heat management, critical for exothermic reactions.

Reaction Mechanism

The general reaction pathway involves:

-

Ethanol Activation : Ethanol adsorbs onto the resin’s active sites, forming an alkoxide intermediate.

-

Nucleophilic Attack : The alkoxide attacks the β-carbon of ethyl acrylate, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination : The intermediate collapses, releasing EEP and regenerating the catalyst.

The use of potassium-form resins introduces counterions into the reaction medium, which may directly yield the potassium salt upon hydrolysis or neutralization.

Optimized Reaction Conditions

Key parameters for maximizing yield and minimizing side reactions include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (EtOH:Ethyl Acrylate) | 90:10 | Maximizes EEP formation |

| Temperature | 29 ± 2°C | Reduces thermal degradation |

| Catalyst Loading | 15% (wt. of ethyl acrylate) | Balances activity and cost |

| Residence Time | 2.0 h | Ensures complete conversion |

Under these conditions, continuous operation for 98 hours achieved a 96% yield of EEP, with residual ethyl acrylate content below 0.4%. The potassium-rich environment suggests potential in situ formation of the target salt, though explicit confirmation requires further study.

Post-Synthesis Saponification of Ethyl 3-Ethoxypropionate

Hydrolysis and Neutralization

The potassium salt is commonly derived from EEP via saponification. This two-step process involves:

Yield and Purity Considerations

Batch saponification trials using 5% at 30°C for 4 hours achieved 88–98% conversion to the potassium salt. However, excessive base or prolonged heating risks decarboxylation, necessitating precise pH and temperature control.

Comparative Analysis of Preparation Methods

Continuous vs. Batch Processes

| Metric | Tubular Reactor (Continuous) | Batch Saponification |

|---|---|---|

| Yield | 96% | 88–98% |

| Catalyst Reusability | 10+ cycles | Single-use |

| Energy Efficiency | High (mild conditions) | Moderate |

| Purity | >99% (after rectification) | 95–97% |

Continuous processes excel in scalability and catalyst recovery, whereas batch methods offer flexibility for small-scale production.

Catalyst Performance

Anion-exchange resins outperformed homogeneous catalysts (e.g., metal alkoxides) by enabling in situ regeneration and avoiding salt byproducts. For example, sodium methoxide catalysts require acid quenching, generating sodium salts that complicate purification.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Potassium 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:

Acylation: It reacts with acyl chlorides to form β-ketoesters.

Alkylation: It can be alkylated at the methylene group to form substituted malonates.

Condensation: It participates in condensation reactions to form cyclic compounds.

Common Reagents and Conditions

Acylation: Acyl chlorides in the presence of a base such as pyridine.

Alkylation: Alkyl halides in the presence of a strong base like sodium hydride.

Condensation: Aldehydes or ketones in the presence of a base.

Major Products Formed

β-Ketoesters: Formed through acylation.

Substituted Malonates: Formed through alkylation.

Cyclic Compounds: Formed through condensation reactions.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Precursor for β-Ketoesters : Potassium 3-ethoxy-3-oxopropanoate serves as a key intermediate in synthesizing β-ketoesters, which are vital in the production of various organic compounds .

- Reactions : It undergoes acylation, alkylation, and condensation reactions to form diverse products such as substituted malonates and cyclic compounds.

-

Biological Applications

- Enzyme Inhibition : The compound acts as a competitive inhibitor of succinate dehydrogenase, disrupting cellular respiration by preventing substrate binding at the enzyme's active site. This property is significant for studying metabolic pathways and developing therapeutic agents targeting metabolic disorders .

-

Pharmaceutical Development

- Drug Formulation : Its role in synthesizing β-ketoesters makes it valuable in developing pharmaceuticals, particularly those targeting metabolic processes .

- Case Study : Research has shown that derivatives of potassium 3-ethoxy-3-oxopropanoate exhibit potential anti-cancer properties by modulating metabolic pathways involved in tumor growth .

- Agricultural Chemistry

Mechanism of Action

Potassium 3-ethoxy-3-oxopropanoate acts as a competitive inhibitor of the enzyme succinate dehydrogenase. This enzyme is a key component of the citric acid cycle, and its inhibition disrupts cellular respiration. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Research Findings and Data

- Catalytic Efficiency: Potassium 3-ethoxy-3-oxopropanoate outperforms sodium diethyl malonate in reactions requiring ionic intermediates, such as the synthesis of 4-arylmethylidene-isoxazol-5-ones (yields >85%) .

- Solubility Trends: The compound’s solubility in ethanol (92% yield in synthesis) exceeds that of potassium 3-methoxy-3-oxopropanoate (85% yield), likely due to the ethoxy group’s enhanced compatibility with organic solvents .

- Enzyme Binding: Structural studies suggest the ethoxy group in potassium 3-ethoxy-3-oxopropanoate aligns with SDH’s active site, while bulkier analogs like sodium diethyl malonate exhibit weaker binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.